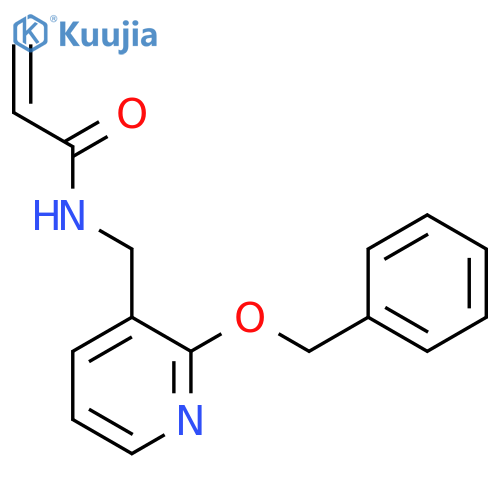

Cas no 2094264-57-8 (N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide)

N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- AKOS033849790

- N-[(2-phenylmethoxypyridin-3-yl)methyl]prop-2-enamide

- EN300-26583765

- N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide

- 2094264-57-8

- N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide

-

- インチ: 1S/C16H16N2O2/c1-2-15(19)18-11-14-9-6-10-17-16(14)20-12-13-7-4-3-5-8-13/h2-10H,1,11-12H2,(H,18,19)

- InChIKey: KSIUJDGWAICYOZ-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C1C(=CC=CN=1)CNC(C=C)=O

計算された属性

- せいみつぶんしりょう: 268.121177757g/mol

- どういたいしつりょう: 268.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 51.2Ų

N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26583765-1g |

N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide |

2094264-57-8 | 90% | 1g |

$0.0 | 2023-09-13 | |

| Enamine | EN300-26583765-1.0g |

N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide |

2094264-57-8 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamideに関する追加情報

Professional Introduction to N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide (CAS No. 2094264-57-8)

N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 2094264-57-8, has garnered attention due to its unique structural features and potential biological activities. The presence of both benzyloxy and pyridin-3-ylmethyl functional groups makes it a versatile intermediate in the development of novel therapeutic agents.

The benzyloxy moiety is known for its stability and ability to enhance the solubility of molecules in aqueous environments, which is a critical factor in drug formulation. This property, combined with the lipophilic nature of the pyridin-3-ylmethyl group, allows for balanced pharmacokinetic profiles in drug candidates. Recent studies have highlighted the importance of such structural motifs in designing molecules that exhibit improved bioavailability and reduced metabolic degradation.

In the realm of drug discovery, N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide has been explored as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The pyridine ring in this compound serves as a scaffold that can be modified to target specific kinase domains, thereby modulating cellular processes. Preliminary research indicates that derivatives of this compound exhibit promising inhibitory activity against certain kinases, making them valuable candidates for further development.

The structural versatility of N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide also makes it suitable for applications in medicinal chemistry beyond kinase inhibition. For instance, the compound can be further functionalized to develop compounds with anti-inflammatory, antiviral, or antibacterial properties. The ability to incorporate various substituents into the benzyl and pyridine moieties allows for fine-tuning of biological activity, enabling researchers to tailor molecules to specific therapeutic needs.

Advances in computational chemistry have further enhanced the utility of N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide in drug design. Molecular modeling techniques have been employed to predict the binding affinity of this compound to target proteins, providing insights into its potential pharmacological effects. These computational studies have guided synthetic efforts toward optimizing the structure for improved efficacy and reduced side effects. The integration of experimental data with computational predictions has accelerated the discovery process, leading to more efficient development of novel therapeutics.

The synthesis of N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide involves multi-step organic reactions that highlight the compound's synthetic complexity. Key steps include the formation of the pyridine ring through condensation reactions and subsequent functionalization with the benzyloxy group via nucleophilic substitution. The prop-2-enamide moiety is introduced through amide bond formation, typically using acylation techniques. These synthetic strategies require precise control over reaction conditions to ensure high yields and purity.

In recent years, there has been a growing interest in green chemistry principles within the pharmaceutical industry. The synthesis of N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide has been optimized to minimize waste and reduce environmental impact. Alternative synthetic routes have been explored that utilize renewable feedstocks and catalytic methods to enhance sustainability. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

The potential applications of N-{2-(benzyloxy strong>)3- strong>ylmethyl}prop2- strong>enamide extend beyond pharmaceuticals into agrochemicals and materials science. Its unique structural features make it a valuable building block for designing novel materials with enhanced properties. For instance, derivatives of this compound have been investigated for their potential use in organic electronics and polymer science due to their ability to form stable conjugated systems.

Ongoing research continues to uncover new aspects of N-{2-(

In conclusion, N-{2-(

2094264-57-8 (N-{2-(benzyloxy)pyridin-3-ylmethyl}prop-2-enamide) 関連製品

- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 723320-28-3(2-{4-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-ylphenyl}-2-oxoethyl 3-iodobenzoate)

- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)

- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)

- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)

- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)

- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)